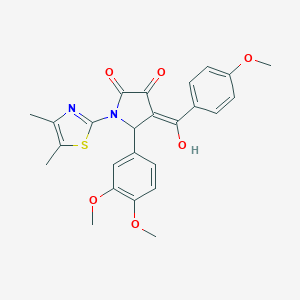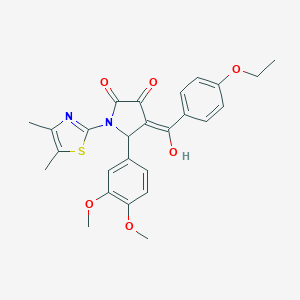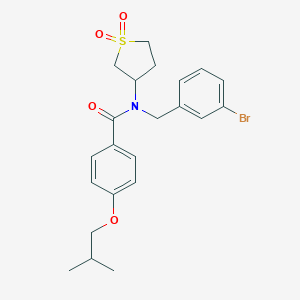![molecular formula C24H28N6O B265211 7-[4-(diethylamino)phenyl]-5-methyl-N-(2-methylphenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B265211.png)
7-[4-(diethylamino)phenyl]-5-methyl-N-(2-methylphenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-[4-(diethylamino)phenyl]-5-methyl-N-(2-methylphenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of 7-[4-(diethylamino)phenyl]-5-methyl-N-(2-methylphenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is not fully understood. However, studies have shown that the compound can interact with specific receptors and enzymes in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-[4-(diethylamino)phenyl]-5-methyl-N-(2-methylphenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide are diverse and depend on the specific receptors and enzymes that the compound interacts with. Some of the reported effects include modulation of neurotransmitter release, inhibition of tumor cell growth, and reduction of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 7-[4-(diethylamino)phenyl]-5-methyl-N-(2-methylphenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide in lab experiments is its potential as a versatile tool for studying various biological processes. However, the compound's limitations include its low solubility in water, which can make it challenging to work with in some experiments.
Direcciones Futuras
There are several future directions for research on 7-[4-(diethylamino)phenyl]-5-methyl-N-(2-methylphenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide. Some of the potential areas of interest include further studies on the compound's mechanism of action, optimization of the synthesis method to improve yield and purity, and exploration of the compound's potential as a therapeutic agent for various diseases. Additionally, the compound's potential as a diagnostic tool for certain diseases warrants further investigation.
Conclusion:
In conclusion, 7-[4-(diethylamino)phenyl]-5-methyl-N-(2-methylphenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a promising compound with potential applications in various fields of scientific research. Further studies are needed to fully understand the compound's mechanism of action and potential as a therapeutic agent and diagnostic tool.
Métodos De Síntesis
The synthesis of 7-[4-(diethylamino)phenyl]-5-methyl-N-(2-methylphenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves a multi-step process that requires the use of various reagents and catalysts. The detailed synthesis method is beyond the scope of this paper; however, it is worth noting that the compound can be synthesized using different approaches, including the use of microwave irradiation, ultrasound, and other modern techniques.
Aplicaciones Científicas De Investigación
The potential applications of 7-[4-(diethylamino)phenyl]-5-methyl-N-(2-methylphenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide in scientific research are vast. One of the primary areas of interest is medicinal chemistry, where the compound has been studied for its potential as a novel drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has also been studied for its potential as a diagnostic tool for certain diseases.
Propiedades
Nombre del producto |
7-[4-(diethylamino)phenyl]-5-methyl-N-(2-methylphenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
|---|---|
Fórmula molecular |
C24H28N6O |
Peso molecular |
416.5 g/mol |
Nombre IUPAC |
7-[4-(diethylamino)phenyl]-5-methyl-N-(2-methylphenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C24H28N6O/c1-5-29(6-2)19-13-11-18(12-14-19)22-21(17(4)27-24-25-15-26-30(22)24)23(31)28-20-10-8-7-9-16(20)3/h7-15,22H,5-6H2,1-4H3,(H,28,31)(H,25,26,27) |
Clave InChI |
GCRQBEYROUHCFD-UHFFFAOYSA-N |
SMILES isomérico |
CCN(CC)C1=CC=C(C=C1)C2C(=C(N=C3N2NC=N3)C)C(=O)NC4=CC=CC=C4C |
SMILES |
CCN(CC)C1=CC=C(C=C1)C2C(=C(N=C3N2NC=N3)C)C(=O)NC4=CC=CC=C4C |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)C2C(=C(N=C3N2NC=N3)C)C(=O)NC4=CC=CC=C4C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(E)-1-benzofuran-2-yl{1-[2-(diethylammonio)ethyl]-2-(3-fluorophenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B265132.png)
![(3Z)-5-(3-hydroxypropyl)-3-(6-oxocyclohexa-2,4-dien-1-ylidene)-4-(3,4,5-trimethoxyphenyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B265136.png)
![(3Z)-3-(6-oxocyclohexa-2,4-dien-1-ylidene)-5-(2-phenylethyl)-4-(3,4,5-trimethoxyphenyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B265139.png)
![(3Z)-5-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methylphenyl)-3-(6-oxocyclohexa-2,4-dien-1-ylidene)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B265141.png)
![(3Z)-3-(2,4-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-5-propyl-4-(3,4,5-trimethoxyphenyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B265143.png)


![4-benzoyl-5-(4-fluorophenyl)-3-hydroxy-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265146.png)
![1-(2,3-Dimethoxyphenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265148.png)
![10-(4-fluorobenzoyl)-11-(2-furyl)-3-methyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B265150.png)
![4,7,7-trimethyl-3-oxo-N-(quinolin-5-yl)-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B265166.png)
![N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-propoxybenzamide](/img/structure/B265170.png)